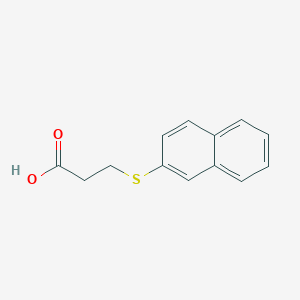

3-(2-Naphthylthio)propionic acid

Overview

Description

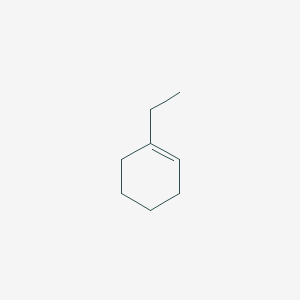

3-(2-Naphthylthio)propionic acid (NPA) is a thiol-containing compound that bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . It has a molecular formula of C13H12O2S and a molecular weight of 232.298 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound isInChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Synthesis of Heterocyclic Compounds : A study by Nakazawa and Itabashi (1988) demonstrated the synthesis of dihydro-naphtho[2,1-b]thiopyrans and dihydro-naphtho[1,2-b]thiopyrans using 3-(2-naphthylthio)propionaldehyde. This research contributes to the field of heterocyclic chemistry and the development of novel compounds (Nakazawa & Itabashi, 1988).

Development of Thermotropic Polyesters : Kricheldorf et al. (1988) synthesized homopolyesters and copolyesters using 2-(2-Naphthylthio)terephthalic acid, demonstrating their semicrystalline nature and formation of a nematic mesophase above their melting points. This has implications for material science, particularly in the development of novel polymeric materials (Kricheldorf et al., 1988).

Determination of Absolute Configuration : Ichikawa et al. (1999) used the 1H NMR anisotropy method to determine the absolute configuration of 2-hydroxy-2-(1-naphthyl)propionic acid. This research aids in the understanding of molecular structures and stereochemistry (Ichikawa et al., 1999).

Anti-inflammatory, Analgesic, and Anti-pyretic Activities : A study by Cramer (2001) focused on 2-(6-Methoxy-2-naphthyl)propionic acid, highlighting its potential in medical applications due to its anti-inflammatory, analgesic, and anti-pyretic properties (Cramer, 2001).

Investigation of Surface Charge of Micelles : Pedro et al. (2012) used 2-Naphthol as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles, providing insights into micellar chemistry and surfactant behavior (Pedro et al., 2012).

Evaluation as an Alphavbeta3 Antagonist : Hutchinson et al. (2003) identified a compound related to 3-(2-Naphthylthio)propionic acid as a potent alphavbeta3 antagonist, which could have significant implications in the treatment of osteoporosis (Hutchinson et al., 2003).

Study on Gastric Mucosa Changes : Orlicz-Szczęsna and Gąbka (1990) investigated the morphological and enzymatic changes in gastric mucosa after oral administration of 2-(6-methoxy-2-naphthyl) propionic acid, a non-steroid anti-inflammatory drug. This research contributes to understanding the side-effects and action mechanisms of such drugs (Orlicz-Szczęsna & Gąbka, 1990).

Environmental Fate of Naproxen : Topp et al. (2008) studied the environmental fate of Naproxen (2‐(6‐methoxy‐2‐naphthyl) propionic acid) in agricultural soil, providing crucial information on the environmental impact and biodegradability of pharmaceutical compounds (Topp et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-(2-Naphthylthio)propionic acid (NPA) is Protein Disulfide Isomerase (PDI) . PDI is an enzyme crucial for protein folding and quality control .

Mode of Action

NPA inhibits PDI by binding to its active site, hindering the enzyme’s catalytic function . This inhibition disrupts proper protein folding, leading to endoplasmic reticulum (ER) stress .

Biochemical Pathways

NPA affects the protein folding pathway in the ER . When PDI’s activity is impeded, misfolded proteins accumulate in the ER, prompting the unfolded protein response (UPR) . Additionally, NPA modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .

Result of Action

The accumulation of misfolded proteins in the ER due to NPA’s inhibition of PDI triggers the UPR, which can culminate in cell death . This indicates that NPA can have significant molecular and cellular effects.

Future Directions

3-(2-Naphthylthio)propionic acid has garnered significant attention in scientific research due to its distinctive characteristics . It finds broad application in scientific research endeavors, encompassing investigations into protein structure and function and exploration of redox signaling pathways . Future research may continue to explore these areas and potentially uncover new applications and mechanisms of action for this compound.

Biochemical Analysis

Biochemical Properties

As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis

Molecular Mechanism

It is known that thiol-containing compounds can play a role in redox signaling pathways by regulating the functioning of certain enzymes

Properties

IUPAC Name |

3-naphthalen-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJAJQNGNSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333767 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-45-3 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)